N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that belongs to the class of thiazolothiazoles. This compound has gained attention due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a thiazolo[3,2-b][1,2,4]triazole ring system, which is known for its stability and unique electronic properties.
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-6-5-9-16(12-14)18-22-20-24(23-18)17(13-26-20)10-11-21-19(25)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKQEFQNYBMQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Ring: This step involves the cyclization of a thioamide with an appropriate precursor, such as a dichloroethylamide, in the presence of an oxidizing agent like potassium ferricyanide.
N-Methylation and Condensation: The intermediate product is then subjected to N-methylation and condensation with aldehydes to form the desired thiazolo[3,2-b][1,2,4]triazole ring system.
Coupling with Benzamide: The final step involves coupling the thiazolo[3,2-b][1,2,4]triazole derivative with benzamide under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of compounds similar to N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide against various bacterial and fungal strains. Key findings include:
- Minimum Inhibitory Concentration (MIC) values were assessed against Staphylococcus aureus and Candida albicans, showing promising antimicrobial action.
- The proposed mechanism of action involves the inhibition of bacterial fatty acid biosynthesis by targeting enoyl-[acyl-carrier-protein] reductase (FabI), essential for bacterial growth .
Anticancer Activity
This compound has also been studied for its anticancer properties. Research has demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives can induce apoptosis in cancer cells. Notable observations include:
- The compound's ability to inhibit cell proliferation in various cancer cell lines.
- Mechanistic studies suggest that it may act by disrupting cellular signaling pathways involved in cell survival and proliferation .
Case Study 1: Antimicrobial Effectiveness
In a recent study, derivatives of thiazolo[3,2-b][1,2,4]triazole were evaluated for their antimicrobial effectiveness. The results indicated that modifications to the thiazole structure significantly enhanced activity against resistant strains of bacteria. This opens avenues for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Potential
A comprehensive investigation into the anticancer effects of this compound revealed its potential to inhibit tumor growth in vivo. The study reported a reduction in tumor size and improved survival rates in treated subjects compared to controls .
Summary of Findings
| Application | Observations |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Candida albicans with MIC values indicating strong inhibition. |
| Anticancer | Induces apoptosis in cancer cell lines; inhibits proliferation and disrupts survival signaling pathways. |
| Antiviral | Preliminary studies suggest potential antiviral activity; further research needed for confirmation. |
Mechanism of Action
The mechanism of action of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]thiazoles: These compounds share a similar ring structure and are known for their stability and electronic properties.
Indole Derivatives: Compounds like indole and its derivatives have similar biological activities and are used in various therapeutic applications.
Uniqueness
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is unique due to its specific ring structure and the presence of both thiazole and triazole moieties. This combination imparts unique electronic and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazolo[3,2-b][1,2,4]triazole moiety. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, one method includes the cyclization of hydrazine derivatives with appropriate carbonyl compounds to form the triazole ring fused to a thiazole framework .
Chemical Formula: C20H18N4OS
IUPAC Name: this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Anticancer Properties: The compound has been evaluated for its anticancer effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .
- Anti-inflammatory Effects: Some studies indicate that thiazole and triazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of this compound and its analogs:
Case Studies
- Antimicrobial Efficacy Against M. tuberculosis: A study evaluated various thiazole derivatives against Mycobacterium tuberculosis. The results showed that certain substitutions on the thiazole ring significantly enhanced activity compared to standard drugs .
- In vitro Anticancer Activity: In a series of experiments on different cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited potent cytotoxicity with IC50 values in the low micromolar range. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis .
- Inflammation Modulation: Research indicated that compounds similar to this compound could reduce levels of TNF-alpha and IL-6 in macrophages stimulated with LPS, showcasing their potential as anti-inflammatory agents .
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer: Synthesis involves multi-step reactions starting with m-tolyl-substituted thioamides and α-haloketones. Key steps include cyclocondensation (80–100°C, DMF solvent), alkylation of the thiazolo-triazole core, and final amidation. Optimization requires adjusting catalysts (e.g., K₂CO₃), solvent polarity (THF vs. DMF), and reaction times. Purification via silica gel chromatography (hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR ensure >95% purity .
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the m-tolyl (δ 2.35 ppm, singlet for CH₃), benzamide (δ 7.8–8.1 ppm, aromatic protons), and thiazolo-triazole protons (δ 6.5–7.2 ppm).
- HRMS : Verify molecular ion [M+H]⁺ at m/z 432.1234 (calculated).
- IR : Identify amide C=O stretch (~1640 cm⁻¹) and triazole C=N vibrations (~1520 cm⁻¹) .
Q. What in vitro models are suitable for initial antioxidant activity evaluation?
Methodological Answer:
- DPPH/ABTS assays : Test radical scavenging at 50–200 μM (IC₅₀ comparison to ascorbic acid).
- Cellular ROS assays : Use H₂O₂-stimulated HEK293 cells with DCFH-DA fluorescence.
- Cytotoxicity controls : MTT assays to ensure therapeutic index >10 .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
Methodological Answer:
- Standardized assays : Follow CLSI guidelines for antimicrobial testing (MIC determination) and NCI-60 panels for cancer cell lines.
- Target validation : Surface plasmon resonance (SPR) to measure binding affinity to kinases (e.g., EGFR) or oxidative stress regulators (e.g., Nrf2).
- Pharmacokinetic profiling : Compare logP (octanol/water) and plasma stability to identify bioavailability limitations .
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with crystallized targets (e.g., COX-2 PDB: 3LN1).
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability.
- QSAR modeling : Correlate substituent Hammett σ values with IC₅₀ data to predict activity trends .
Q. How should SAR studies optimize the thiazolo-triazole core for enhanced potency?
Methodological Answer:
- Derivative synthesis : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at meta/para positions.
- Parallel screening : Test derivatives in enzyme inhibition (e.g., kinase assays) and cytotoxicity panels.
- Multivariate analysis : Apply PCA to link substituent properties (π, σ) with bioactivity. Crystallography guides steric modifications .
Stability & Metabolomics
Q. What are critical storage considerations for this compound?
Methodological Answer:
- Store at -20°C in amber vials with desiccant to prevent hydrolysis.
- Monitor purity via HPLC (C18 column, acetonitrile/water) every 6 months.
- Prepare DMSO stocks (10 mM) with <0.1% water to avoid precipitation .
Q. Which metabolomic approaches identify degradation pathways?
Methodological Answer:
- In vitro incubation : Human liver microsomes (37°C, NADPH), extract metabolites using SPE.
- UPLC-QTOF-MS/MS : Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Metabolite isolation : Semi-preparative HPLC and ¹H NMR for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
